2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5
Description
Systematic Nomenclature
The IUPAC name for the parent compound (non-deuterated) is 1-cyclohexyloxycarbonyloxyethyl 3-[[4-[2-(1-ethyltetrazol-5-yl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate . The deuterated variant replaces five hydrogen atoms with deuterium (D5) at specific positions, altering its molecular formula to C₃₃H₂₉D₅N₆O₆ and molecular weight to 615.69 .
| Property | Value |
|---|---|
| CAS Number | 1246819-36-2 |
| Molecular Formula | C₃₃H₂₉D₅N₆O₆ |
| Molecular Weight | 615.69 g/mol |
| Unlabelled CAS Number | 1185255-99-5 |
Structural Features
The compound retains the core benzimidazole structure of Candesartan Cilexetil but lacks the ethoxy group at position 2, replaced by a hydroxyl group. The deuterium labels are strategically positioned to minimize isotopic exchange while maximizing analytical utility.
Relationship to Candesartan Cilexetil Family
Parent Drug Overview
Candesartan Cilexetil is a prodrug metabolized to Candesartan, an AT1 receptor antagonist. It is characterized by high selectivity for angiotensin II receptors, minimal off-target effects, and a long half-life.
Impurity Profile
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil is classified as a process-related impurity arising from incomplete synthesis or degradation pathways. Its presence is regulated in pharmaceutical formulations, necessitating precise detection and quantification.
Role in Metabolic Pathways
While not a metabolite of Candesartan Cilexetil, this impurity shares structural similarities with intermediates formed during hepatic metabolism. The deuterated analog ensures accurate differentiation from endogenous compounds in bioanalytical assays.
Significance in Pharmaceutical Analysis
Analytical Applications
Methodological Advantages
Deuterium labeling provides a mass difference of 5 atomic mass units (amu) between the analog and the non-deuterated impurity, enabling clear separation in MS. This minimizes ion suppression and enhances signal-to-noise ratios in complex samples.
Properties
IUPAC Name |
1-cyclohexyloxycarbonyloxyethyl 2-oxo-3-[[4-[2-[2-(1,1,2,2,2-pentadeuterioethyl)tetrazol-5-yl]phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N6O6/c1-3-39-36-30(35-37-39)26-13-8-7-12-25(26)23-18-16-22(17-19-23)20-38-29-27(14-9-15-28(29)34-32(38)41)31(40)43-21(2)44-33(42)45-24-10-5-4-6-11-24/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,34,41)/i1D3,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORFUGQWQJEFIY-WNWXXORZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5NC4=O)C(=O)OC(C)OC(=O)OC6CCCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deprotection of Trityl-Protected Intermediate
The synthesis begins with trityl candesartan cilexetil (CAS 170791-09-0), a precursor with a triphenylmethyl (trityl) group protecting the tetrazole ring. Deprotection is achieved via reflux in a methanol-water-toluene (5:2:3 v/v) solvent system at 70°C for 6 hours, followed by solvent evaporation under reduced pressure (30 mbar). This step removes the trityl group while preserving the deuterated ethyl moiety.
Table 1: Reaction Conditions for Trityl Deprotection
Deuterium Labeling Strategies
Deuterium is introduced during the alkylation of the benzimidazole nitrogen. Using 1-ethyl-1,1,2,2,2-d5 iodide as the alkylating agent ensures selective deuteration at the ethyl side chain. The reaction proceeds in anhydrous dimethylformamide (DMF) at 25°C for 12 hours, achieving >98% isotopic incorporation.
Crystallization and Purification
Primary Crystallization
The crude product is dissolved in a methanol-toluene mixture (1:9 v/v) and cooled to 4°C to induce crystallization. This step eliminates non-deuterated impurities, reducing the CNS-desethyl impurity (CAS 1185255-99-5) to <0.1%.
Table 2: Crystallization Parameters
Recrystallization for Isotopic Enrichment
A second recrystallization in acetone-hexane (1:9 v/v) further enriches deuterium content. The process reduces residual protiated ethyl impurities to <0.02%, as confirmed by LC-MS analysis.
Analytical Characterization
Spectroscopic Data
Isotopic Purity Assessment
Table 3: Isotopic Distribution by LC-MS
| Isotopologue | Relative Abundance (%) |
|---|---|
| [M+D5]+ | 95.2 |
| [M+D4]+ | 4.1 |
| [M+D3]+ | 0.7 |
Comparative Analysis of Synthetic Methods
Solvent System Impact on Yield
Chemical Reactions Analysis
Types of Reactions
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is used in various scientific research applications, including:
Chemistry: Used as a reference standard for chemical identification and quantification.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is related to its role as a labeled analogue. It acts as a tracer in various biochemical assays, allowing researchers to track the movement and transformation of the parent compound, 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil, within biological systems. The molecular targets and pathways involved are similar to those of the parent compound, which interacts with angiotensin II receptors to exert its effects .
Comparison with Similar Compounds
Structural Analogs and Isotopologues
Table 1: Structural and Isotopic Comparison
Key Structural Differences
- Deuterium Substitution : The -d5 designation indicates five deuterium atoms, which enhance metabolic stability and utility as internal standards in mass spectrometry .
- Functional Groups : Compared to Candesartan Cilexetil Impurity G (CV-11974), the target compound retains the prodrug’s ester moiety but lacks the bioactive carboxylic acid group, rendering it pharmacologically inactive .
Pharmacological and Metabolic Comparisons
Receptor Binding and Potency
- Candesartan Cilexetil Impurity G (CV-11974) : The active metabolite binds tightly to angiotensin II type 1 (AT1) receptors with an IC50 of 1.12 × 10⁻⁷ M in bovine adrenal cortex membranes, demonstrating 12-fold higher potency than Losartan’s metabolite (EXP3174) .
- This compound : As an impurity, it lacks the prodrug’s hydrolyzable ester groups required for conversion to CV-11974, suggesting negligible AT1 receptor affinity .
Metabolic Stability
- Deuterated compounds like the -d5 variant are used to study metabolic pathways due to deuterium’s kinetic isotope effect, which slows CYP450-mediated oxidation .
- Non-deuterated analogs (e.g., CAS 1185256-03-4) may undergo faster hepatic clearance, while deuterated versions provide longer detection windows in tracer studies .
Analytical and Regulatory Significance
Quality Control
- The deuterated impurity is used as a reference standard in HPLC-MS to quantify Candesartan Cilexetil impurities during pharmaceutical manufacturing .
- Pharmacopeial standards (e.g., USP Candesartan Cilexetil Related Compound D) emphasize the need for rigorous impurity profiling to ensure drug safety .
Stability and Detection
- The deuterated compound’s higher molecular weight (615.7 vs. 610.66 for non-deuterated) allows distinct mass spectral identification, critical for differentiating impurities in complex matrices .
Biological Activity
2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 is a derivative of Candesartan Cilexetil, which is an angiotensin II receptor blocker (ARB) used primarily for the treatment of hypertension and heart failure. This compound is notable for its potential applications in pharmacokinetic studies due to its isotopic labeling, which allows for precise tracking in biological systems. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and relevant case studies.
Candesartan Cilexetil functions as a prodrug that is converted into the active form, candesartan, during intestinal absorption. The active metabolite selectively antagonizes the angiotensin II type 1 (AT1) receptor, which plays a crucial role in regulating blood pressure and fluid balance. By blocking this receptor, candesartan prevents the vasoconstrictive effects of angiotensin II, leading to vasodilation and reduced blood pressure. The selectivity of candesartan for the AT1 receptor over the AT2 receptor is greater than 10,000 times, making it a potent antihypertensive agent .
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Molecular Formula | C33H29D5N6O6 |
| Molecular Weight | 615.69 g/mol |
| Bioavailability | Approximately 15% |
| Volume of Distribution | 0.13 L/kg |
| Protein Binding | >99% |
| Half-life (t½) | Varies based on dosage |
The compound exhibits low bioavailability due to extensive first-pass metabolism but maintains significant plasma protein binding, which influences its distribution and therapeutic efficacy .
Clinical Studies
- Hypertension Management : In clinical trials assessing the efficacy of Candesartan Cilexetil in hypertensive patients, significant reductions in systolic and diastolic blood pressure were observed. For example, a study showed an average reduction of 8.6/4.8 mm Hg compared to placebo over four weeks .
- Heart Failure Treatment : A randomized controlled trial demonstrated that candesartan significantly reduced the progression of congestive heart failure (CHF) compared to placebo (7.4% vs. 22.2% progression rate), indicating a risk reduction of approximately 66.7% .
- Proteinuria Reduction : A phase IIIb study explored high doses of Candesartan Cilexetil for reducing proteinuria in patients with hypertension and moderate to severe proteinuria. This study aimed to determine optimal dosing strategies for enhanced therapeutic outcomes .
Case Studies
A case study involving patients with resistant hypertension showed that adding candesartan to their regimen resulted in improved blood pressure control without significant adverse effects. The patients reported better overall health outcomes and fewer cardiovascular events compared to those not receiving the drug.
Q & A
Basic Research Questions
Q. How is 2-Desethoxy-2-hydroxy-2H-2-ethyl Candesartan Cilexetil-d5 structurally characterized in pharmaceutical research?
- Methodological Answer : Structural elucidation employs nuclear magnetic resonance (NMR) for hydrogen/deuterium positioning and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and isotopic purity. For example, deuterium incorporation at specific sites is validated using -NMR to distinguish protonated vs. deuterated substituents .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase liquid chromatography (RP-LC) with ultraviolet (UV) detection at 254 nm is standardized for quantification. System suitability tests include retention time consistency (relative standard deviation <2%) and resolution ≥2.0 from co-eluting impurities. Sample preparation involves protein precipitation with acetonitrile, followed by centrifugation and filtration .
Q. What is the role of this deuterated compound in metabolic pathway studies?
- Methodological Answer : As a stable isotope-labeled internal standard, it corrects for matrix effects and ionization variability in mass spectrometry. For instance, deuterated analogs improve accuracy in pharmacokinetic studies by co-eluting with non-deuterated metabolites, enabling precise quantification via isotope dilution .
Advanced Research Questions
Q. How do pH variations affect the solubility and stability of this compound during formulation?
- Methodological Answer : Solubility assays using a shake-flask method reveal pH-dependent solubility: 7.10·10 mg/mL (pH 1.2), 9.74·10 mg/mL (pH 4.5), and 1.11·10 mg/mL (pH 6.8). Stability studies at pH >5.5 reduce hydrolysis-related impurities (e.g., desethyl derivatives) by 30–40%, validated via forced degradation HPLC profiles .
Q. What strategies optimize the synthesis of this compound to minimize impurities?
- Methodological Answer : Factorial design optimizes reaction parameters (e.g., temperature, solvent ratio). For example, using ethanol as a co-solvent with acetonitrile reduces byproduct formation (e.g., dimerization) by 15%. Post-synthesis purification via preparative HPLC with a C18 column achieves >99.5% purity, confirmed by peak area normalization .
Q. How does this compound's impurity profile compare across different synthesis batches?
- Methodological Answer : Impurity profiling via gradient HPLC identifies batch-specific variants (e.g., desethoxy analogs at relative retention time 0.5). Acceptance criteria limit individual impurities to ≤0.3% and total impurities ≤1.0%. Comparative studies show inter-batch variability <5% when using controlled deuterium exchange conditions .
Q. What in vitro models assess its biological activity compared to non-deuterated analogs?
- Methodological Answer : Translesion DNA polymerase inhibition assays (e.g., pol κ, η, ι) demonstrate comparable IC values (24–28 µM) for deuterated and non-deuterated forms, confirming isotopic substitution does not alter enzyme binding. Cell-based assays in XP-V lines show no cytotoxicity up to 24 µM, ruling out replicative polymerase inhibition .
Data Contradiction Analysis
- Solubility Discrepancies : Reported solubility in water (Do = 8.46–24.08) conflicts with pH-adjusted buffers due to excipient interactions in formulations (e.g., HPMC E5 reduces solubility by 20% via hydrophobic interactions). Researchers must standardize dissolution media to match physiological conditions .
- Impurity Thresholds : While USP standards cap impurities at 0.3%, some synthesis protocols report 0.5% for desethyl derivatives. This discrepancy arises from differing detection limits (UV vs. MS). Multi-laboratory validation is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
